BMS-284640 Exhibits >380-Fold Higher Potency for NHE-1 Compared to Cariporide
In a direct head-to-head comparison using an AP1 cell line expressing the human NHE-1 isoform, BMS-284640 demonstrated an IC50 of 9 nM for NHE-1 inhibition. This is over 380-fold more potent than the benchmark NHE-1 inhibitor cariporide, which exhibited an IC50 of 3.4 μM in the same assay [1].
| Evidence Dimension | NHE-1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 9 nM (0.009 μM) |
| Comparator Or Baseline | Cariporide: 3.4 μM (3400 nM) |
| Quantified Difference | >380-fold lower IC50 for BMS-284640 |
| Conditions | AP1 cell line expressing human NHE-1 isoform |
Why This Matters
This high potency allows for the use of significantly lower drug concentrations in experiments, reducing the risk of off-target effects and improving the window for observing NHE-1 specific pharmacology.
- [1] Ahmad S, et al. Arylcyclopropanecarboxyl guanidines as novel, potent, and selective inhibitors of the sodium hydrogen exchanger isoform-1. J Med Chem. 2001;44(20):3302-10. doi:10.1021/jm010100v. View Source
